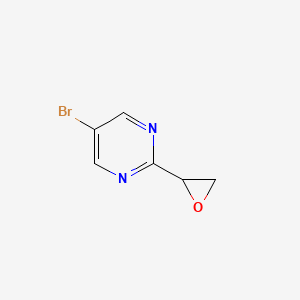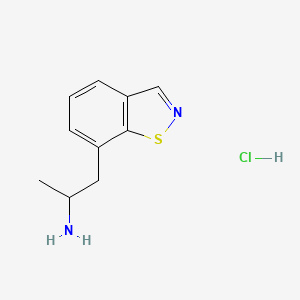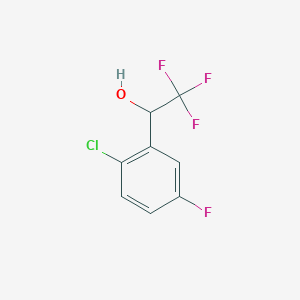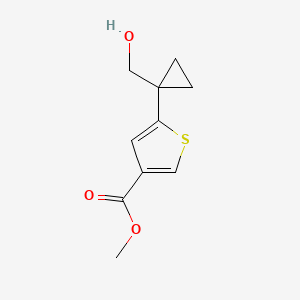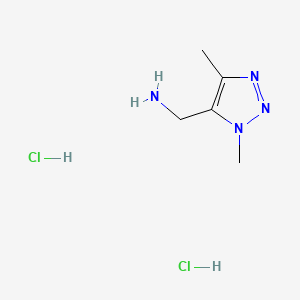
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride is an organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups and a methanamine group, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.
Substitution Reactions: The triazole ring is then substituted with methyl groups at the 1 and 4 positions using methylating agents such as methyl iodide.
Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the triazole ring.
Formation of Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring and methanamine group.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride can be compared with other triazole derivatives such as:
1,4-Dimethyl-1H-1,2,3-triazole: Similar structure but lacks the methanamine group.
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methanamine group.
5-Bromo-1-methyl-1H-1,2,3-triazole: Substituted with a bromine atom at the 5 position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12Cl2N4 |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
(3,5-dimethyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)9(2)8-7-4;;/h3,6H2,1-2H3;2*1H |
InChI Key |
TZNRNNNUEDDWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)



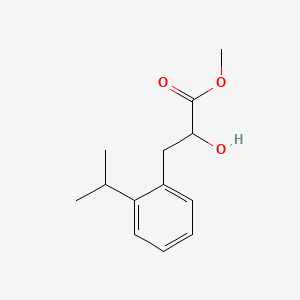
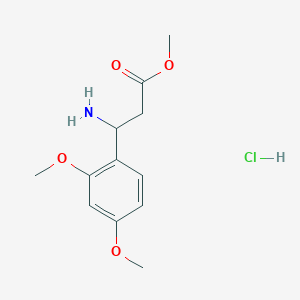


![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
